molecular formula C16H17NO4 B11839951 Benzoic acid, 4-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)- CAS No. 61588-91-8

Benzoic acid, 4-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-

Cat. No.: B11839951
CAS No.: 61588-91-8
M. Wt: 287.31 g/mol
InChI Key: ZRTHLAHQPLQOKO-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(1,3-dioxo-2-azaspiro[45]dec-2-yl)- is a complex organic compound characterized by a benzoic acid moiety attached to a spirocyclic structure containing a 1,3-dioxo-2-azaspiro[45]decane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)- typically involves the reaction of phthalic anhydride with methyl 4-aminobenzoate, followed by the use of sodium hydroxide in ethanol . The reaction conditions include refluxing the mixture in glacial acetic acid for several hours, followed by purification steps such as filtration and washing with water .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of benzoic acid, 4-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of enzymes or modulation of receptor activity. For example, it can inhibit mitochondrial respiration by interfering with the conjugation of glycine and glucuronic acid . Additionally, it may bind to amino acids, leading to their excretion and a decrease in ammonia levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 4-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)- is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

61588-91-8

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

4-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)benzoic acid

InChI

InChI=1S/C16H17NO4/c18-13-10-16(8-2-1-3-9-16)15(21)17(13)12-6-4-11(5-7-12)14(19)20/h4-7H,1-3,8-10H2,(H,19,20)

InChI Key

ZRTHLAHQPLQOKO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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